(2-Fluoropropyl)(methyl)amine hydrochloride
Overview
Description
(2-Fluoropropyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C4H11ClFN and its molecular weight is 127.59 g/mol. The purity is usually 95%.
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Biological Activity
(2-Fluoropropyl)(methyl)amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClF. The presence of a fluorine atom is significant as it can influence the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, which is crucial for its therapeutic potential. Fluorinated compounds often exhibit altered metabolic pathways, making them less susceptible to enzymatic degradation compared to their non-fluorinated counterparts .
Pharmacological Effects
- Antidepressant Activity : Compounds containing amine functionalities are frequently studied for their antidepressant effects. Preliminary studies suggest that this compound may exhibit similar properties, potentially acting on neurotransmitter systems.
- Anti-inflammatory Properties : Research indicates that fluorinated amines can modulate inflammatory responses. For instance, compounds like 18F-NOS have shown selective inhibition of inducible nitric oxide synthase (iNOS), which is linked to inflammation .
- Anticancer Potential : The compound's structure suggests it may interact with cancer cell pathways. Fluorinated analogs have been shown to inhibit the growth of various cancer cell lines, indicating potential therapeutic applications in oncology .
Synthesis and Stability Studies
The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorine atom plays a pivotal role in enhancing the stability of the resultant compound. Studies have demonstrated that the presence of fluorine can significantly alter the metabolic fate of similar compounds, leading to increased longevity in biological systems .
In Vivo Studies
In vivo evaluations have shown that fluorinated compounds tend to exhibit favorable pharmacokinetic profiles. For example, biodistribution studies using PET imaging have illustrated how fluorinated agents accumulate in specific tissues, providing insights into their therapeutic efficacy and safety profiles .
Data Tables
Property | Value |
---|---|
Molecular Formula | CHClF |
Molecular Weight | 135.61 g/mol |
Solubility | Soluble in water |
pKa | Estimated around 9-10 |
Properties
IUPAC Name |
2-fluoro-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYQRYLJKXYXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.